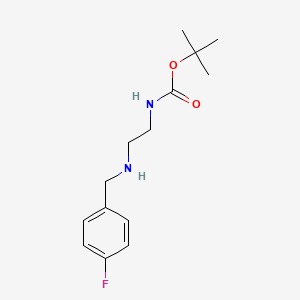
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate”, similar compounds such as tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
"tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate" is notably used as an intermediate in the synthesis of various biologically active compounds. For instance, a related compound, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, has been synthesized as an important intermediate in drugs like omisertinib (AZD9291), used in cancer therapy (Zhao, Guo, Lan, & Xu, 2017).
Identification and Characterization of Impurities
In pharmaceutical research, identifying and characterizing impurities in drug compounds is crucial. For example, two new impurities were identified in the drug retigabine, where one of them included a derivative of tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate (Douša et al., 2014).
Development of New Synthetic Methods
Research has also focused on developing new synthetic methods involving tert-butyl carbamate derivatives. These include studies on chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990) and the synthesis of new monomeric antioxidants containing tert-butyl carbamate groups (Pan, Liu, & Lau, 1998).
Applications in Organic Chemistry
This compound also plays a role in organic chemistry for reactions like the glycosylative transcarbamylation, which transforms tert-butyl carbamates into novel glycoconjugates (Henry & Lineswala, 2007), and in the synthesis of carbocyclic analogues of protected β-d-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Crystallographic and Spectroscopic Studies
Crystallographic and spectroscopic studies of compounds containing tert-butyl carbamate are also significant. They provide insights into molecular structures and interactions, contributing to the understanding of chemical properties and reactivity. An example is the crystallographic study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester (Kant, Singh, & Agarwal, 2015).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[(4-fluorophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZDUXBABQPOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

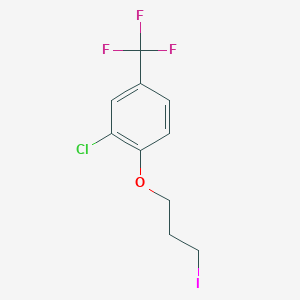
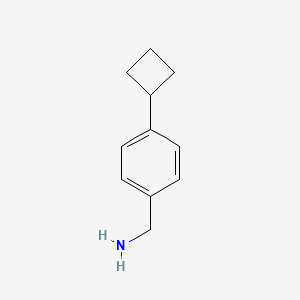
![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)
![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)
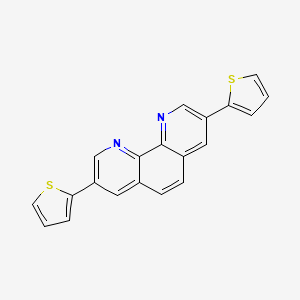
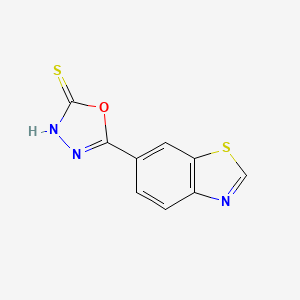
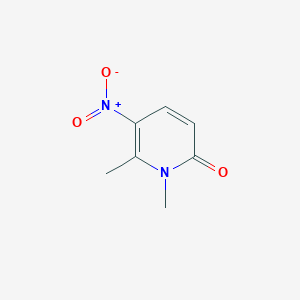
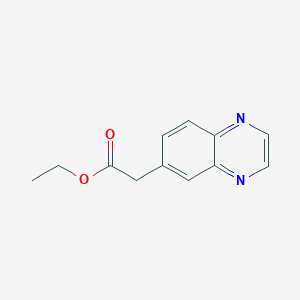


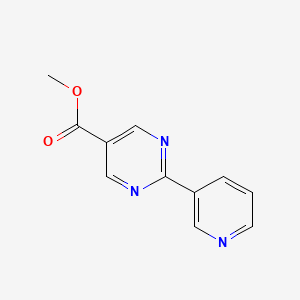
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)

